molecular formula C₁₀H₁₆N₄O₄ B1662732 Ipramidil CAS No. 83656-38-6

Ipramidil

Cat. No. B1662732
CAS RN: 83656-38-6
M. Wt: 256.26 g/mol
InChI Key: JSKUFGFVEPNZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ipramidil is a chemical compound that has been the subject of scientific research for several decades. It is a member of the imidazole family of compounds and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

  • Detection of Occult Blood : Imipramine hydrochloride has been proposed as a new reagent for detecting faecal occult blood. It shows selectivity, sensitivity, and reproducibility, with less interference from vegetable peroxidase, iron, and vitamin C. This allows for testing on patients on a normal diet (Syed, Khatoon, & Silwadi, 2001).

  • History in Antidepressant Research : Imipramine, as one of the first antidepressant drugs, has played a significant role in psychiatry. Its introduction led to major developments in psychiatric care for depressive patients and has been an essential tool for research in neurobiology and psychopharmacology (López-Muñoz & Álamo, 2009).

  • Interaction with Membranes : Research on imipramine's interaction with liposome and erythrocyte membranes highlights how pH changes affect its interaction, causing membrane destabilization. This study is significant for understanding the drug's mechanism at a cellular level (Ahyayauch, Goñi, & Bennouna, 2004).

  • Role in Histaminergic Mechanisms : Imipramine has been studied for its effects on central histaminergic mechanisms in depression models. It interacts with H2-receptors, influencing states of depression (Nath, Gulati, Dhawan, & Gupta, 1988).

  • Micellization Phenomena : Imipramine hydrochloride has been studied in micellization phenomena with cationic hydrotropes. This research contributes to the understanding of the drug's association behaviors in different environments (Khan, 2019).

  • Stimulating Inositol Phosphate Accumulation : Imipramine's ability to stimulate [3H]inositol phosphate accumulation via H1-receptors in cultured human endothelial cells has been documented. This finding is crucial for comprehending how histamine H1-receptors mediate various endothelial cell functions (Lo & Fan, 1987).

properties

CAS RN

83656-38-6

Product Name

Ipramidil

Molecular Formula

C₁₀H₁₆N₄O₄

Molecular Weight

256.26 g/mol

IUPAC Name

2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide

InChI

InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16)

InChI Key

JSKUFGFVEPNZDX-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]

Canonical SMILES

CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]

synonyms

C80 1324
C80-1324
ipramidil
N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ipramidil
Reactant of Route 2
Reactant of Route 2
Ipramidil
Reactant of Route 3
Reactant of Route 3
Ipramidil
Reactant of Route 4
Reactant of Route 4
Ipramidil
Reactant of Route 5
Reactant of Route 5
Ipramidil
Reactant of Route 6
Reactant of Route 6
Ipramidil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.